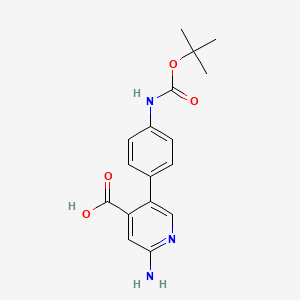![molecular formula C16H16N2O4S B6395213 5-[3-(Pyrrolidinylsulfonyl)phenyl]picolinic acid, 95% CAS No. 1261938-53-7](/img/structure/B6395213.png)
5-[3-(Pyrrolidinylsulfonyl)phenyl]picolinic acid, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[3-(Pyrrolidinylsulfonyl)phenyl]picolinic acid, 95% (hereafter referred to as 5-PPA) is a synthetic organic compound with a wide range of applications in scientific research. It has been used in a variety of biochemical, physiological, and pharmacological studies, and is a valuable tool for scientists in the laboratory.
Aplicaciones Científicas De Investigación
5-PPA has been used in a variety of scientific research applications. It has been used in biochemical studies to study the binding of proteins to small molecules, as well as to study the structure and function of enzymes. It has also been used in pharmacological studies to study the effects of drugs on the body, as well as to study the mechanisms of drug action. Additionally, 5-PPA has been used in physiological studies to study the effects of hormones on the body, as well as to study the mechanisms of cell signaling.
Mecanismo De Acción
The mechanism of action of 5-PPA is not yet fully understood. However, it is believed that the compound binds to proteins, enzymes, and other molecules in the body, which then results in changes in their structure and/or function. It is also believed that the compound interacts with receptors in the body, which then results in changes in the body’s physiology.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-PPA have been studied in a variety of studies. It has been shown to have a variety of effects on the body, including changes in enzyme activity, hormone levels, and cell signaling. Additionally, it has been shown to have an effect on the body’s metabolism and energy production.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-PPA has a number of advantages for use in laboratory experiments. It is relatively easy to synthesize, and can be purified to a 95% pure product. Additionally, it is highly stable and can be stored for long periods of time. The main limitation of 5-PPA is that it is not water soluble, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are a number of potential future directions for the use of 5-PPA in scientific research. One potential direction is to use the compound to study the effects of drugs on the body, as well as to study the mechanisms of drug action. Additionally, 5-PPA could be used to study the effects of hormones on the body, as well as to study the mechanisms of cell signaling. Finally, 5-PPA could be used to study the structure and function of proteins, enzymes, and other molecules in the body.
Métodos De Síntesis
5-PPA is synthesized using a two-step process. The first step involves the reaction of 3-(pyrrolidin-1-ylsulfonyl)benzoic acid with 5-chloro-2-methoxybenzoic acid in the presence of a base such as sodium hydroxide. This reaction yields the desired 5-PPA in yields of up to 95%. The second step involves the purification of the product by column chromatography, which results in a 95% pure product.
Propiedades
IUPAC Name |
5-(3-pyrrolidin-1-ylsulfonylphenyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4S/c19-16(20)15-7-6-13(11-17-15)12-4-3-5-14(10-12)23(21,22)18-8-1-2-9-18/h3-7,10-11H,1-2,8-9H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEWMUMLWWCDZQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=CC(=C2)C3=CN=C(C=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-[3-(Pyrrolidinylsulfonyl)phenyl]Isonicotinic acid, 95%](/img/structure/B6395169.png)
![5-[3-(Pyrrolidinylsulfonyl)phenyl]nicotinic acid, 95%](/img/structure/B6395176.png)

![3-[3-(Pyrrolidinylsulfonyl)phenyl]Isonicotinic acid, 95%](/img/structure/B6395185.png)
![6-[3-(Pyrrolidinylsulfonyl)phenyl]nicotinic acid, 95%](/img/structure/B6395190.png)


![4-[3-(Pyrrolidinylsulfonyl)phenyl]picolinic acid, 95%](/img/structure/B6395216.png)
![2-Amino-5-[3-(pyrrolidinylsulfonyl)phenyl]nicotinic acid, 95%](/img/structure/B6395222.png)